Chlorure de 3-chloropyridine-2-carbonyle

Vue d'ensemble

Description

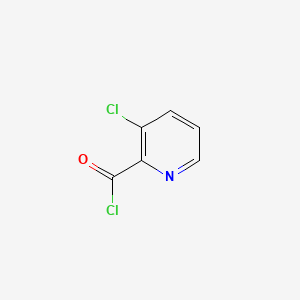

3-Chloropyridine-2-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a carbonyl chloride group at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-chloropyridine-2-carbonyl chloride span several scientific domains:

Organic Synthesis

This compound serves as a crucial building block for synthesizing various heterocyclic compounds. Its reactivity as an acyl chloride allows for the formation of amides, esters, and thioesters through nucleophilic substitution reactions.

Medicinal Chemistry

3-Chloropyridine-2-carbonyl chloride is employed in developing pharmaceuticals, particularly anti-inflammatory and anticancer agents. Its derivatives have shown promising biological activity, including enzyme inhibition and cytotoxic effects against cancer cell lines.

| Compound | Cancer Cell Line | EC50 (μM) |

|---|---|---|

| 5o | MDA-MB-231 | 15 |

| 5o | A549 | - |

| 5o | HEPG2 | - |

Table: Cytotoxicity of selected compounds derived from 3-chloropyridine-2-carbonyl chloride.

Agrochemicals

The compound is also utilized in synthesizing agrochemicals, where its derivatives can act as herbicides or pesticides.

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.

Case Studies

-

Anticancer Activity Investigation:

A study explored a library of derivatives synthesized from this compound, revealing potent anticancer properties against glioblastoma cells. These compounds could enhance cytotoxicity when used alone or in combination with existing therapies. -

Pharmacophore Modeling:

Research utilizing structure-based pharmacophore modeling has shown that modifications to the chlorinated pyridine structure can improve biological activity. This approach aids in designing more effective therapeutic agents by correlating structural features with biological effects.

Mécanisme D'action

Target of Action

Chloropyridines are known to be used as intermediates in various chemical reactions , suggesting that their targets could be diverse depending on the specific reaction context.

Mode of Action

3-Chloropyridine-2-carbonyl chloride, like other chloropyridines, likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the chloropyridine, leading to the replacement of the chlorine atom and the formation of a new bond .

Biochemical Pathways

Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that 3-Chloropyridine-2-carbonyl chloride could play a role in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 3-Chloropyridine-2-carbonyl chloride’s action would depend on the specific biochemical reactions it participates in. As an intermediate in chemical reactions, it could contribute to the synthesis of a wide range of organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position . Another method involves the reaction of 3-chloropyridine with phosgene (COCl2) to form the carbonyl chloride group .

Industrial Production Methods: In industrial settings, the production of 3-chloropyridine-2-carbonyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination and carbonylation .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloropyridine-2-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

- Substituted pyridines

- 3-Chloropyridine-2-carboxylic acid

- Biaryl compounds

Comparaison Avec Des Composés Similaires

- 2-Chloropyridine-3-carbonyl chloride

- 2,4-Dichloropyridine-3-carbonyl chloride

- 2-Chloropyridine-3-carboxylic acid

- 3-Chloropyridine

Comparison: 3-Chloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, the presence of both a chlorine atom and a carbonyl chloride group at specific positions allows for selective reactions that are not possible with other chloropyridine derivatives .

Activité Biologique

3-Chloropyridine-2-carbonyl chloride (C₆H₃Cl₂NO), a compound with a molecular weight of approximately 176 g/mol, is a derivative of pyridine that features a chlorinated aromatic ring and a carbonyl chloride functional group. This structure contributes to its reactivity and potential biological activity, making it an important compound in medicinal chemistry and organic synthesis.

The compound is classified as an acyl chloride, which enables it to act as an acylating agent in various chemical reactions. It can be synthesized through standard organic synthesis techniques, often involving the chlorination of pyridine derivatives followed by carbonylation. The electrophilic nature of the carbonyl chloride group allows for selective reactions with nucleophiles, including amines, leading to the formation of amides and other derivatives.

Cytostatic Properties

Research indicates that 3-chloropyridine-2-carbonyl chloride exhibits significant cytostatic activity. It has been shown to inhibit aurora-b kinase, an enzyme critical for cell division, particularly in tumor cells. This inhibition suggests potential applications in cancer therapeutics, as targeting aurora kinases can disrupt tumor cell proliferation and survival .

In a study evaluating various pyridine derivatives, compounds derived from 3-chloropyridine-2-carbonyl chloride demonstrated notable antiproliferative effects against several human cancer cell lines. The most potent derivatives exhibited IC₅₀ values ranging from 1 to 4.3 μmol/L, indicating strong cytostatic activity comparable to established chemotherapeutics like sorafenib .

The mechanism of action for the biological activity of 3-chloropyridine-2-carbonyl chloride involves its ability to bind selectively to aurora kinases. By inhibiting these kinases, the compound disrupts the normal cell cycle progression, leading to apoptosis in cancer cells. Interaction studies have shown that this compound has a high binding affinity for specific protein targets, which is crucial for understanding its therapeutic potential .

Case Studies

- Antiproliferative Activity : A comprehensive study reported on the synthesis and biological evaluation of several derivatives of 3-chloropyridine-2-carbonyl chloride. The results indicated that modifications in the amide moiety significantly affected cytostatic potency. The presence of specific substituents was correlated with increased lipophilicity and enhanced biological activity .

- Selective Modification of Biomolecules : Another study highlighted the use of 3-chloropyridine-2-carbonyl chloride in selectively modifying proteins through acylation reactions. This application not only demonstrates its utility in chemical biology but also opens avenues for developing targeted therapeutic agents that can modify protein functions in a controlled manner.

Comparative Analysis

The following table summarizes the biological activities and properties of 3-chloropyridine-2-carbonyl chloride compared to related compounds:

| Compound Name | Molecular Formula | IC₅₀ (μmol/L) | Key Features |

|---|---|---|---|

| 3-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | 1 - 4.3 | Inhibits aurora-b kinase; strong antiproliferative activity |

| 4-Chloropyridine-2-carbonyl chloride | C₆H₄Cl₃NO | 2 - 10 | Similar structure; used in peptide synthesis |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | N/A | Lacks chlorination; less reactivity |

Propriétés

IUPAC Name |

3-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664647 | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-02-9 | |

| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.